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Compound of Interest

Compound Name: Ddr2-IN-1

Cat. No.: B12424175

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor Ddr2-IN-1, with a focus on its
cross-reactivity with other kinases. The information is intended for researchers, scientists, and
drug development professionals to facilitate an informed assessment of the inhibitor's
selectivity and potential off-target effects.

Executive Summary

Ddr2-IN-1 is a potent inhibitor of Discoidin Domain Receptor 2 (DDR?2), a receptor tyrosine
kinase involved in cell adhesion, proliferation, and extracellular matrix remodeling.[1] While
exhibiting high affinity for its primary target, a comprehensive understanding of its interactions
with the broader human kinome is crucial for its application as a selective research tool or
therapeutic agent. This guide summarizes the available quantitative data, details relevant
experimental protocols, and visualizes key biological and experimental processes.

Kinase Inhibition Profile of Ddr2-IN-1

Quantitative data on the inhibitory activity of Ddr2-IN-1 against a wide range of kinases is not
extensively available in the public domain. The primary reported activity is its high potency
against DDR2. For comparative context, data for the related inhibitor, DDR1-IN-1, is also
presented.
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Reference
. DDR1-IN-1 IC50
Kinase Ddr2-IN-1 IC50 (nM) Compound IC50
(nM)

(nM)
DDR2 26 413 Dasatinib: 1.4
DDR1 Data not available 105 Dasatinib: 0.5
ABL Data not available >10,000 Dasatinib: <1
KIT Data not available >10,000 Dasatinib: 12
PDGFRp Data not available >10,000 Dasatinib: 16

Note: The absence of comprehensive kinome-wide screening data for Ddr2-IN-1 is a significant
limitation. The data for DDR1-IN-1, a structurally related compound, suggests that selectivity
against other kinases like ABL, KIT, and PDGFR[3 can be achieved within this chemical
scaffold.[2] Dasatinib is included as a reference multi-targeted kinase inhibitor known to
potently inhibit DDR1 and DDR2.[3]

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is paramount. Standard biochemical
assays are employed to measure the inhibitor's potency against a panel of purified kinases.
Below is a representative protocol for an in vitro kinase inhibition assay, similar to those used in
the characterization of DDR inhibitors.

Representative In Vitro Kinase Inhibition Assay Protocol
(LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
based binding assay to measure the affinity of a test compound for a kinase.

Materials:
 Purified kinase (e.g., recombinant human DDR2)

o Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
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Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

Test compound (Ddr2-IN-1)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

384-well microplates
Procedure:

o Compound Preparation: Prepare a serial dilution of Ddr2-IN-1 in DMSO. Further dilute in
assay buffer to the desired final concentrations.

» Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-
labeled antibody in assay buffer.

o Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay
buffer.

o Assay Assembly: In a 384-well plate, add in the following order:
o Test compound solution.
o Kinase/antibody solution.
o Tracer solution.

¢ Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes)
to allow the binding reaction to reach equilibrium.

» Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

o Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-
response curve to determine the IC50 value.

Visualizing Biological and Experimental Contexts
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To better understand the biological role of DDR2 and the workflow for assessing inhibitor cross-
reactivity, the following diagrams are provided.
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Caption: A simplified representation of the DDR2 signaling pathway upon activation by
collagen.
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Caption: A generalized workflow for determining the cross-reactivity of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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